molecular formula C28H27N5O5 B11643249 N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide

N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide

Cat. No.: B11643249
M. Wt: 513.5 g/mol
InChI Key: BOMQFVIRLWGQQZ-STBIYBPSSA-N
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Description

N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse chemical, industrial, and biological properties. Phthalazine derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antihypertensive, cytotoxic, anticancer, and antibacterial properties .

Preparation Methods

The synthesis of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide typically involves the reaction of 4-hydroxyphthalazin-1(2H)-one with appropriate hydrazine derivatives. The reaction conditions often include heating the reactants in solvents such as ethanol, methanol, or glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide has been explored for various scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antioxidant and anti-inflammatory agent . Additionally, its derivatives have been studied for their antibacterial and anticancer activities .

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide include other phthalazine derivatives such as N-[(4-hydroxyphthalazin-1-yl)[N’-(phenylmethylidene)hydrazinecarbonyl]methyl]benzamide and N-({N’-[(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-yl)methyl)benzamide . These compounds share similar structural features but may differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide lies in its specific combination of functional groups, which contribute to its distinct pharmacological activities.

Properties

Molecular Formula

C28H27N5O5

Molecular Weight

513.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-methoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C28H27N5O5/c1-3-15-38-22-14-13-18(16-23(22)37-2)17-29-32-28(36)25(30-26(34)19-9-5-4-6-10-19)24-20-11-7-8-12-21(20)27(35)33-31-24/h4-14,16-17,25H,3,15H2,1-2H3,(H,30,34)(H,32,36)(H,33,35)/b29-17+

InChI Key

BOMQFVIRLWGQQZ-STBIYBPSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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